An In-depth Technical Guide to 2,6-Dinitro-p-cresol: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Dinitro-p-cresol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 2,6-Dinitro-p-cresol (DNPC). The information is curated for professionals in research and development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes.
Chemical Identity and Properties
2,6-Dinitro-p-cresol, systematically named 4-methyl-2,6-dinitrophenol, is an aromatic organic compound. It presents as yellow-orange crystalline flakes.[] Historically, related dinitrocresols have been used as pesticides and herbicides, though such uses have been largely discontinued due to toxicity.[2][3] Today, it serves primarily as a chemical intermediate in the synthesis of dyes and as a polymerization inhibitor.[4] Its utility extends to the pharmaceutical industry, where it acts as a parent compound for the synthesis of more complex molecules.[4]
Chemical Structure
The structure of 2,6-Dinitro-p-cresol consists of a p-cresol (4-methylphenol) core with two nitro groups (-NO₂) substituted at the ortho positions relative to the hydroxyl group.
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CAS Number: 609-93-8
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Molecular Formula: C₇H₆N₂O₅
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SMILES: CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)--INVALID-LINK--[O-]
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InChI Key: HOYRZHJJAHRMLL-UHFFFAOYSA-N
Physicochemical Data
The key quantitative properties of 2,6-Dinitro-p-cresol are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 4-methyl-2,6-dinitrophenol | |
| Molecular Weight | 198.13 g/mol | |
| Melting Point | 77-81 °C | [] |
| Boiling Point | 338.7 °C at 760 mmHg (estimated) | |
| Density | 1.55 g/cm³ | |
| Appearance | Yellow-orange flakes | [] |
| Solubility | Insoluble in water. Soluble in ethanol, ether, benzene. | [] |
| pKa | 4.03 ± 0.10 (Predicted) | [] |
| Vapor Pressure | 4.93 x 10⁻⁵ mmHg at 25 °C | |
| Flash Point | 152.3 °C |
Spectral Data
| Spectrum Type | Key Features | References |
| UV-Vis (in Alcohol) | λmax: 241 nm (log ε = 4.02), 354 nm (log ε = 3.72) | |
| ¹H NMR | Spectra available in public databases. | |
| ¹³C NMR | Spectra available in public databases. | |
| IR | Spectra available in public databases. | |
| Mass Spectrometry | Spectra available in public databases. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2,6-Dinitro-p-cresol are provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Synthesis of 2,6-Dinitro-p-cresol
A common method for the synthesis of 2,6-Dinitro-p-cresol is the direct nitration of p-cresol or 2-nitro-p-cresol.[4] The following protocol is a representative procedure based on published patent literature.
Materials:
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2-nitro-p-cresol (1 mol equivalent)
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Nitric acid (68%, 1.1 mol equivalent)
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Ice bath
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Reaction flask with overhead stirrer and dropping funnel
Procedure:
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Melt 2-nitro-p-cresol in the reaction flask by gentle heating.
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Once molten, begin stirring at a moderate speed (e.g., 60-80 rpm).
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Gradually add the nitric acid dropwise to the molten 2-nitro-p-cresol using the dropping funnel. Maintain the reaction temperature between 70-80 °C. The reaction is exothermic and may require external cooling with an ice bath to control the temperature.
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After the addition of nitric acid is complete, continue stirring at 70-80 °C until the exothermic reaction ceases, indicating the reaction is nearing completion.
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Allow the reaction mixture to cool, which should result in the crystallization of the product.
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Collect the solid product by centrifugation or vacuum filtration.
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Wash the crude product with cold water to remove residual acid.
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Dry the product. The resulting solid is 2,6-Dinitro-p-cresol.
Figure 1. A representative workflow for the synthesis of 2,6-Dinitro-p-cresol.
Purification by Recrystallization
For achieving high purity, the crude product can be recrystallized.
Materials:
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Crude 2,6-Dinitro-p-cresol
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Ethanol (or a suitable solvent in which the compound is soluble at high temperatures and less soluble at low temperatures)
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Heating mantle and reflux condenser
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Erlenmeyer flask
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Ice bath
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Büchner funnel and filter paper
Procedure:
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Place the crude 2,6-Dinitro-p-cresol in an Erlenmeyer flask.
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Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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After reaching room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Dry the crystals under vacuum to obtain pure 2,6-Dinitro-p-cresol.
Analytical Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of 2,6-Dinitro-p-cresol. The following is a general protocol adaptable for this purpose, based on methods for similar nitrophenols.
Instrumentation and Conditions:
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HPLC System: With UV-Vis or Diode Array Detector.
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Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent like acetonitrile. A typical starting point could be an 80:20 (v/v) ratio of buffer to acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength near one of its absorbance maxima, such as 241 nm or 354 nm.
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Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions can be made to create calibration standards.
Mechanism of Action and Biological Significance
The primary mechanism of toxicity for 2,6-Dinitro-p-cresol, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.
In normal cellular respiration, the electron transport chain pumps protons (H⁺) across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP from ADP and inorganic phosphate via the ATP synthase complex.
2,6-Dinitro-p-cresol is a lipophilic weak acid. It can diffuse across the inner mitochondrial membrane in its protonated form, release a proton into the mitochondrial matrix, and diffuse back out in its anionic form. This process effectively shuttles protons back into the matrix, bypassing ATP synthase. Consequently, the energy stored in the proton gradient is dissipated as heat instead of being used for ATP synthesis. This leads to an increased metabolic rate, hyperthermia, and cellular energy depletion, which are characteristic signs of dinitrophenol poisoning.
Figure 2. Mechanism of oxidative phosphorylation uncoupling by 2,6-Dinitro-p-cresol.
For drug development professionals, understanding this mechanism is crucial. While highly toxic, the ability to modulate cellular metabolism has been explored for various therapeutic applications, although dinitrophenols themselves are generally considered too toxic for clinical use. However, 2,6-Dinitro-p-cresol remains a valuable intermediate. The reduction of its nitro groups yields amino functionalities, which are versatile handles for the synthesis of a wide range of more complex molecules with potential biological activities. This makes it a useful starting material in the synthesis of novel chemical entities for drug discovery programs.
